molecular formula C10H21NNa4O6P2 B12689345 Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate CAS No. 94232-06-1

Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12689345
CAS No.: 94232-06-1
M. Wt: 405.18 g/mol
InChI Key: FPTUECMJLWWTSF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Phensuximide can be synthesized through various synthetic routes. One common method involves the reaction of succinic anhydride with ammonia to form succinimide, which is then further reacted with phenylmagnesium bromide to yield Phensuximide. Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Phensuximide undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert it back to its precursor compounds.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phensuximide has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving succinimide derivatives.

    Biology: It is studied for its effects on neuronal activity and its potential neuroprotective properties.

    Industry: It is used in the pharmaceutical industry for the development of new anticonvulsant drugs.

Mechanism of Action

The exact mechanism of action of Phensuximide is not fully understood. it is believed to act on inhibitory neuronal systems that are important in the generation of the three-per-second rhythm associated with absence seizures. Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .

Comparison with Similar Compounds

Phensuximide is often compared with other anticonvulsants in the succinimide class, such as Methsuximide and Ethosuximide. While all three compounds are used to treat epilepsy, Phensuximide is unique in its specific efficacy for absence seizures. Methsuximide and Ethosuximide have different pharmacokinetic profiles and may be preferred for different types of seizures.

Similar Compounds

  • Methsuximide
  • Ethosuximide

Phensuximide stands out due to its specific action on absence seizures and its unique mechanism of action involving cyclic nucleotide accumulation inhibition.

Properties

CAS No.

94232-06-1

Molecular Formula

C10H21NNa4O6P2

Molecular Weight

405.18 g/mol

IUPAC Name

tetrasodium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C10H25NO6P2.4Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4

InChI Key

FPTUECMJLWWTSF-UHFFFAOYSA-J

Canonical SMILES

CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.